molecular formula C28H27N5O2 B2723701 1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone CAS No. 956744-88-0

1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone

Cat. No. B2723701
CAS RN: 956744-88-0
M. Wt: 465.557
InChI Key: IRMBVIODJYATEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H27N5O2 and its molecular weight is 465.557. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis and Antiviral Activity

A study explored the conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems with potential synthetic and biological importance. This research led to the creation of heterocyclic systems that were then tested for their antiviral activity against HAV and HSV-1 viruses, with some compounds showing promising activities. This approach demonstrates the compound's utility in synthesizing biologically active molecules that could contribute to antiviral research (Hashem et al., 2007).

Antibacterial Applications through Molecular Docking

Another study conducted molecular docking to investigate the antibacterial activity of novel synthesized pyrazole derivatives, including structures similar to the specified chemical compound. The synthesized compounds showed significant effects against Gram-positive and Gram-negative bacteria at specific concentrations, providing insights into designing new antibacterial agents (Khumar et al., 2018).

Anti-inflammatory and Antibacterial Agents

Research on novel pyrazoline derivatives highlighted their potential as anti-inflammatory and antibacterial agents. Through both conventional and microwave-assisted synthesis, these compounds exhibited significant biological activities, suggesting their application in developing new therapeutic agents (Ravula et al., 2016).

Antitubercular Agents

A series of compounds synthesized from a furan nucleus demonstrated antitubercular properties. These compounds were characterized and tested against various bacterial and fungal strains, highlighting their potential as antitubercular agents (Bhoot et al., 2011).

Synthesis of Furan-Based Heterocycles for Antioxidant Activity

A study on pyrazole-based heterocycles utilized a furanone derivative to synthesize compounds with potential antioxidant activities. The screening demonstrated that certain synthesized compounds had exceptional potencies, indicating their application in antioxidant therapy (Youssef et al., 2023).

properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c34-27(20-31-15-7-8-16-31)33-25(18-24(29-33)26-14-9-17-35-26)23-19-32(22-12-5-2-6-13-22)30-28(23)21-10-3-1-4-11-21/h1-6,9-14,17,19,25H,7-8,15-16,18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMBVIODJYATEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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